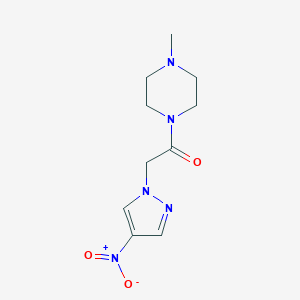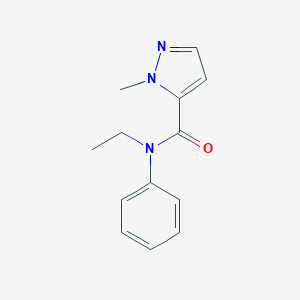![molecular formula C13H16ClNO2S B259505 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of cannabis. CP-47,497 has been used extensively in scientific research to study the mechanisms of the endocannabinoid system and to develop new treatments for a variety of medical conditions.
Mecanismo De Acción
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of this compound and other cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and developing new treatments for medical conditions. However, one limitation is that it is a synthetic compound, which may limit its usefulness in studying the effects of natural cannabinoids found in cannabis.
Direcciones Futuras
There are many potential future directions for research involving 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One area of research is the development of new treatments for medical conditions such as chronic pain and inflammation. This compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the development of new drugs for these conditions. Another area of research is the study of the endocannabinoid system and its role in a variety of physiological processes, such as appetite regulation, immune function, and mood regulation. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of this compound, which may have improved potency, selectivity, and therapeutic potential.
Métodos De Síntesis
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl thioether with 4-morpholinylpropanone in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-chlorophenylmagnesium bromide with N-methylmorpholine-N-oxide, followed by reaction with 1,3-propanedione.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used extensively in scientific research to study the endocannabinoid system and to develop new treatments for a variety of medical conditions. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. This compound has been used in studies of the physiological effects of cannabinoids, as well as in studies of the mechanisms of action of other drugs that interact with the endocannabinoid system.
Propiedades
Fórmula molecular |
C13H16ClNO2S |
|---|---|
Peso molecular |
285.79 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c14-11-1-3-12(4-2-11)18-10-5-13(16)15-6-8-17-9-7-15/h1-4H,5-10H2 |
Clave InChI |
AOGDQIMNZHQBNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)